L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide
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Overview
Description
L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is designed for specific research and industrial applications due to its unique sequence and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-L-ornithyl-L-tyrosinamide: A similar peptide without the diaminomethylidene modification.
L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-L-tyrosinamide: A shorter peptide lacking the ornithine residue.
Uniqueness
L-Glutaminyl-L-valyl-L-prolyl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosinamide is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.
Properties
CAS No. |
189447-96-9 |
---|---|
Molecular Formula |
C41H66N12O9 |
Molecular Weight |
871.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H66N12O9/c1-22(2)20-29(50-38(60)31-10-7-19-53(31)40(62)33(23(3)4)51-35(57)26(42)15-16-32(43)55)39(61)52-18-6-9-30(52)37(59)48-27(8-5-17-47-41(45)46)36(58)49-28(34(44)56)21-24-11-13-25(54)14-12-24/h11-14,22-23,26-31,33,54H,5-10,15-21,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,48,59)(H,49,58)(H,50,60)(H,51,57)(H4,45,46,47)/t26-,27-,28-,29-,30-,31-,33-/m0/s1 |
InChI Key |
QOGJOWNTXCCLOS-SKPPGDDKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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